4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one
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Overview
Description
4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one is a complex organic compound that features a furan ring, a piperazine ring, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common method involves the initial formation of the furan-2-ylcarbonyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is further reacted with 1-phenylpyrrolidin-2-one under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of:
Biological Activity
The compound 4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one is a novel organic molecule that incorporates a furan, piperazine, and pyrrolidinone structure. This unique combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C21H23N3O4 with a molecular weight of approximately 381.4 g/mol. Its structure can be represented as follows:
Component | Structure |
---|---|
IUPAC Name | This compound |
Molecular Formula | C21H23N3O4 |
Molecular Weight | 381.4 g/mol |
The compound's unique furan ring contributes distinct electronic properties, which may influence its interaction with biological targets.
While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with specific molecular targets such as enzymes or receptors due to its structural characteristics. The piperazine moiety may facilitate binding to biological targets, while the furan and pyrrolidinone rings could enhance the compound's overall activity.
Biological Activity Studies
Recent studies have indicated that compounds with similar structural features exhibit various biological activities, including:
- Antidepressant and Anxiolytic Effects : Compounds with piperazine and pyrrolidinone structures have shown potential in modulating serotonergic systems, which are critical in treating anxiety and depression .
- Antimicrobial Activity : Research suggests that derivatives of piperazine can possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment .
- Neuroprotective Effects : Some studies indicate that compounds with similar frameworks may protect neural cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
Case Studies and Research Findings
A comparative analysis of similar compounds has been conducted to assess their biological activities:
Compound | Activity | Reference |
---|---|---|
LQFM192 | Anxiolytic-like activity via serotonergic system | |
1-Benzyl-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one | Potential neuroprotective effects |
These studies emphasize the importance of structural features in determining biological activity.
Properties
IUPAC Name |
4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c24-18-13-15(14-23(18)16-5-2-1-3-6-16)19(25)21-8-10-22(11-9-21)20(26)17-7-4-12-27-17/h1-7,12,15H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEDKWIFDFZQEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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